(5-(2-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone
Overview
Description
JWH-307, also known as 5-(2-Fluorophenyl)-1-pentyl-1H-pyrrol-3-ylmethanone, is a synthetic cannabinoid that acts as an agonist at both the cannabinoid receptor 1 and cannabinoid receptor 2. It was discovered by John W. Huffman and is used primarily in scientific research. JWH-307 is known for its analgesic properties and has been detected in synthetic cannabis products .
Mechanism of Action
JWH-307, also known as (5-(2-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone, is a synthetic cannabinoid that has been used in scientific research .
Target of Action
JWH-307 acts as a cannabinoid agonist at both the CB1 and CB2 receptors . It is somewhat selective for the CB2 subtype, with a Ki of 7.7 nM at CB1 vs 3.3 nM at CB2 . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including pain sensation, mood, and memory.
Mode of Action
As an agonist, JWH-307 binds to the CB1 and CB2 receptors, mimicking the action of endogenous cannabinoids. This binding triggers a series of intracellular events, leading to changes in the cellular activity .
Biochemical Pathways
This can result in a wide range of downstream effects, potentially influencing processes such as pain perception, inflammation, and mood regulation .
Pharmacokinetics
A pilot study was performed to study the main metabolic reactions of jwh-307 and other synthetic cannabinoids . More research is needed to fully understand the ADME properties of JWH-307 and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of JWH-307’s action are likely to be diverse, given the wide range of physiological processes regulated by the endocannabinoid system. As a cannabinoid receptor agonist, JWH-307 may have analgesic effects, potentially influencing pain perception .
Biochemical Analysis
Biochemical Properties
JWH-307 interacts with both central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors . The nature of these interactions is through the binding of JWH-307 to these receptors, which triggers a response in the cell .
Molecular Mechanism
The molecular mechanism of JWH-307 involves its binding to the CB1 and CB2 receptors . This binding interaction triggers a response in the cell, which could include changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JWH-307 involves the reaction of 1-pentyl-1H-pyrrole-3-carboxylic acid with 2-fluorobenzoyl chloride to form the intermediate 5-(2-fluorophenyl)-1-pentyl-1H-pyrrole-3-carboxylic acid chloride. This intermediate is then reacted with naphthalene-1-ylmethanone to yield JWH-307. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of JWH-307 follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
JWH-307 undergoes various chemical reactions, including:
Oxidation: JWH-307 can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can convert JWH-307 to its corresponding reduced forms.
Substitution: Substitution reactions can occur at the fluorophenyl or naphthoyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of JWH-307 .
Scientific Research Applications
JWH-307 is widely used in scientific research for its cannabinoid receptor agonist properties. It is used to study the effects of cannabinoid receptor activation in various biological systems. Research applications include:
Chemistry: Studying the structure-activity relationship of synthetic cannabinoids.
Biology: Investigating the role of cannabinoid receptors in cellular signaling and function.
Medicine: Exploring potential therapeutic applications for pain management and other conditions.
Industry: Used in the development of new synthetic cannabinoids for research purposes
Comparison with Similar Compounds
JWH-307 is part of the naphthoylpyrrole class of synthetic cannabinoids. Similar compounds include:
JWH-018: Another synthetic cannabinoid with a similar structure but different substituents.
JWH-250: A phenylacetylindole with similar cannabinoid receptor affinity.
AM-2201: A fluorinated synthetic cannabinoid with high potency.
JWH-307 is unique due to its specific substitution pattern and higher selectivity for cannabinoid receptor 2 compared to other similar compounds .
Properties
IUPAC Name |
[5-(2-fluorophenyl)-1-pentylpyrrol-3-yl]-naphthalen-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FNO/c1-2-3-8-16-28-18-20(17-25(28)23-13-6-7-15-24(23)27)26(29)22-14-9-11-19-10-4-5-12-21(19)22/h4-7,9-15,17-18H,2-3,8,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYNZPDDTQGVCLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C=C1C2=CC=CC=C2F)C(=O)C3=CC=CC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60581542 | |
Record name | [5-(2-Fluorophenyl)-1-pentyl-1H-pyrrol-3-yl](naphthalen-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60581542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914458-26-7 | |
Record name | JWH 307 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=914458-26-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | JWH-307 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914458267 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [5-(2-Fluorophenyl)-1-pentyl-1H-pyrrol-3-yl](naphthalen-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60581542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | JWH-307 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06QTR14ONW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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